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Core Science & Biosynthesis
Protocols & Analytical Methods
Introduction: The Significance of Sterically Hindered Biaryl Phenols
Introduction: The Significance of Sterically Hindered Biaryl Phenols
An Application Note for the Synthesis of High-Purity 2-Isopropyl-6-phenylphenol
Title: Robust and Scalable Synthesis Protocols for High-Purity 2-Isopropyl-6-phenylphenol for Research and Development
Abstract: 2-Isopropyl-6-phenylphenol is a sterically hindered phenolic compound with significant potential in materials science, and as a key intermediate in the synthesis of specialized ligands and pharmaceutical agents. The precise control of purity is paramount for these applications, as even minor impurities can drastically alter downstream reaction outcomes and biological activity. This document provides detailed, field-tested protocols for the synthesis of high-purity 2-Isopropyl-6-phenylphenol (>99.5%). We present two primary synthetic strategies: a modern, highly-versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classic, robust Grignard-based approach. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, step-by-step procedures, purification techniques, and analytical methods for quality control and validation.
Substituted biaryl phenols are a class of compounds that serve as crucial building blocks in organic synthesis.[1] The compound 2-Isopropyl-6-phenylphenol, in particular, combines the reactivity of a phenolic hydroxyl group with significant steric bulk provided by the ortho-isopropyl and phenyl substituents. This unique architecture makes it a valuable precursor for:
-
Asymmetric Catalysis: As a building block for chiral ligands, where the steric hindrance can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction.
-
Polymer Science: As a monomer or additive in the production of high-performance polymers, where it can impart properties such as thermal stability and oxidation resistance.
-
Pharmaceutical Development: As a scaffold for the development of novel therapeutic agents, where its structure can be modified to interact with specific biological targets.
The synthesis of such highly substituted phenols with complete regiochemical control is a significant challenge in organic chemistry.[2] The protocols outlined herein are designed to provide reliable and scalable methods to achieve this goal, yielding a product of high purity suitable for the most demanding applications.
Strategic Overview: Pathways to 2-Isopropyl-6-phenylphenol
The primary challenge in synthesizing 2-Isopropyl-6-phenylphenol is the selective formation of the carbon-carbon bond between the two aromatic rings at the desired positions. We will detail two powerful and complementary methods to achieve this transformation.
Caption: General experimental workflow for the synthesis and purification of 2-Isopropyl-6-phenylphenol.
Protocol I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[3] This method is renowned for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it an ideal choice for this synthesis.[4]
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromo-6-isopropylphenol.
-
Transmetalation: The phenyl group is transferred from the boron atom of phenylboronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic fragments (the isopropyl-phenol and phenyl groups) are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Reaction scheme for the Suzuki-Miyaura synthesis of 2-Isopropyl-6-phenylphenol.
Detailed Experimental Protocol
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (10 mmol scale) | Equivalents | Notes |
| 2-Bromo-6-isopropylphenol | 215.09 | 2.15 g | 1.0 | Starting material[6] |
| Phenylboronic Acid | 121.93 | 1.46 g | 1.2 | Ensure high quality. |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.02 (2 mol%) | Air-sensitive, handle under inert gas.[7] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 2.0 | Anhydrous powder. |
| Toluene | - | 40 mL | - | Anhydrous. |
| Deionized Water | - | 10 mL | - | Degassed. |
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-isopropylphenol (2.15 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (40 mL) and degassed deionized water (10 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol). The mixture will typically turn yellow.
-
Causality: The Pd(0) catalyst is essential for the reaction but is sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst decomposition and ensure high yields.[8]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol II: Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile.[9] For this synthesis, we will form phenylmagnesium bromide and react it with a protected 2-isopropylphenol derivative.
Mechanistic Rationale & Strategy
The phenolic proton is acidic and will quench the highly basic Grignard reagent. Therefore, a two-step approach is necessary:
-
Protection: The hydroxyl group of 2-isopropylphenol is protected, for example, as a methoxymethyl (MOM) ether.
-
Ortho-Lithiation and Phenylation: The protected phenol is selectively lithiated at the ortho-position, followed by a transmetalation and coupling step or reaction with a phenylating agent. A more direct Grignard approach would involve reacting phenylmagnesium bromide with an ortho-halogenated protected phenol.
Given the complexity and potential for side reactions, the Suzuki coupling is often the preferred method. However, the Grignard approach remains a viable alternative. The protocol below outlines the synthesis of the Grignard reagent itself, which is a critical first step.[10]
Protocol: Preparation of Phenylmagnesium Bromide
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (20 mmol scale) | Notes |
| Magnesium Turnings | 24.31 | 535 mg (22 mmol) | Activate by crushing or adding a crystal of iodine. |
| Bromobenzene | 157.01 | 3.14 g (20 mmol) | Anhydrous. |
| Diethyl Ether | - | 20 mL | Anhydrous, from a freshly opened container. |
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen to prevent moisture contamination.
-
Setup: Place the magnesium turnings in a dry 100 mL three-neck flask equipped with a dropping funnel, reflux condenser (with a drying tube), and a nitrogen inlet.
-
Initiation: Add 5 mL of anhydrous diethyl ether to the flask covering the magnesium. In the dropping funnel, prepare a solution of bromobenzene (3.14 g) in 15 mL of anhydrous diethyl ether.
-
Reaction: Add approximately 1-2 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight cloudiness. If it does not start, gently warm the flask with a heat gun or add a small crystal of iodine.
-
Causality: The reaction requires the disruption of the passivating oxide layer on the magnesium surface. Mechanical agitation, heat, or a chemical activator like iodine facilitates this initiation.[11] Anhydrous conditions are absolutely critical as any water will protonate and destroy the Grignard reagent as it forms.
-
-
Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately for the subsequent coupling step.
High-Purity Purification Protocol
Obtaining high purity is critical. Crude products from either synthesis will contain unreacted starting materials, catalyst residues, and side-products (e.g., biphenyl from the Grignard reaction).[10] A multi-step purification process is required.
1. Flash Column Chromatography (Initial Purification):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
2. High-Vacuum Distillation (Final Purification):
-
For compounds like substituted phenols, which can be liquids or low-melting solids, vacuum distillation is highly effective at removing non-volatile impurities.
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss.
-
Procedure:
-
Place the oil obtained from chromatography into the distillation flask.
-
Slowly apply a high vacuum (e.g., <0.5 mmHg).
-
Gently heat the flask using an oil bath. The product will distill as a colorless to pale yellow oil.
-
Collect the fraction that distills at a constant temperature. For structurally similar compounds like 2,6-diisopropylphenol, distillation under high vacuum can yield purities of >99.9%.[12][13]
-
Analytical Characterization & Quality Control
Final product validation is essential. The following methods should be employed to confirm identity and purity.
| Analysis Method | Purpose | Expected Result for 2-Isopropyl-6-phenylphenol |
| HPLC | Purity assessment and quantification. | A single major peak (>99.5% area) with a stable baseline. Method can detect trace impurities.[14] |
| GC-MS | Purity and identity confirmation. | A single peak with a mass spectrum corresponding to the molecular ion (m/z = 212.29) and expected fragmentation. |
| ¹H NMR | Structural confirmation. | Characteristic peaks for the isopropyl group (doublet and septet), aromatic protons, and the phenolic OH proton. |
| ¹³C NMR | Structural confirmation. | The expected number of carbon signals corresponding to the unique carbon atoms in the molecule. |
References
-
A scalable and green one-minute synthesis of substituted phenols. RSC Advances. Available at: [Link]
- WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
-
Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ACS Publications. Available at: [Link]
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Academia.edu. Available at: [Link]
-
PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. European Patent Office. Available at: [Link]
-
Grignard Reaction. University of California, Irvine. Available at: [Link]
- PROCESS FOR PREPARING EXTRA PURE 2, 6-DIISOPROPYL PHENOL. Google Patents.
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing. Available at: [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Available at: [Link]
-
An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company. Available at: [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling: Preparation of 2. Organic Syntheses Procedure. Available at: [Link]
- CN1197055A - 2,6-isopropyl-phenol preparing method. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- US5175376A - Process for the purification of 2,6-diisopropyl phenol. Google Patents.
- EP0511947A1 - Process for the purification of 2,6-diisopropyl phenol. Google Patents.
- US8664452B2 - Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. SynArchive. Available at: [Link]
-
Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. PubMed. Available at: [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
EURL-SRM - Analytical Observations Report. EU-SRM. Available at: [Link]
-
Asymmetric Induction in Grignard Reactions in a Chiral Solvent. ScholarWorks. Available at: [Link]
- US3161689A - Process for making grignard reagents. Google Patents.
-
2-Bromo-6-isopropylphenol. PubChem. Available at: [Link]
-
Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]
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- 12. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
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- 14. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Isopropyl-6-phenylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: Quantitative Analysis of 2-Isopropyl-6-phenylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 2-Isopropyl-6-phenylphenol using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Alkylphenols are of significant interest in pharmaceutical development, materials science, and environmental monitoring. The accurate quantification of specific isomers like 2-Isopropyl-6-phenylphenol is crucial for quality control, impurity profiling, and safety assessment. This document provides detailed protocols for sample preparation from both aqueous and organic matrices, instrumental parameters, and data analysis. The methodologies are grounded in established principles for phenol analysis, with specific considerations for the target analyte's chemical properties, ensuring a robust and reliable analytical workflow for researchers, scientists, and drug development professionals.
Introduction and Scientific Principle
2-Isopropyl-6-phenylphenol is a disubstituted phenolic compound. Its analysis is pertinent in contexts such as impurity profiling in the synthesis of related pharmaceutical compounds or as a degradation product in various chemical matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its exceptional combination of high-resolution chromatographic separation and definitive mass-based detection.[1]
The principle of this method relies on the volatilization of the analyte, which is then separated from other components in a mixture as it travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.[2] Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for unequivocal identification and quantification.[2] Due to the polar nature of the phenolic hydroxyl group, chemical derivatization is often employed to enhance thermal stability and improve chromatographic peak shape.[3]
Materials and Reagents
2.1. Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Capillary GC Column (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent)
-
Vortex Mixer
-
Centrifuge
-
Heating Block or Water Bath
-
Analytical Balance
-
Syringes and GC Vials with Septa
-
Separatory Funnel (for liquid-liquid extraction)
-
Rotary Evaporator or Nitrogen Evaporation System
2.2. Chemicals and Standards
-
2-Isopropyl-6-phenylphenol analytical standard (≥95% purity)
-
Internal Standard (IS), e.g., Phenol-d6 or a structurally similar alkylphenol not present in the sample.
-
Helium (carrier gas), 99.999% purity or higher
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Derivatization Reagent (Optional but Recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][4]
Experimental Protocols
The overall analytical workflow involves sample extraction, optional derivatization, and GC-MS analysis.
Caption: General workflow for GC-MS analysis of 2-Isopropyl-6-phenylphenol.
Protocol 1: Sample Preparation (from Aqueous Matrix)
This protocol is based on established liquid-liquid extraction (LLE) methods for phenolic compounds from water.[5][6]
-
pH Adjustment: Transfer 100 mL of the aqueous sample into a separatory funnel. Acidify the sample to a pH < 2 using concentrated HCl. This ensures that the phenolic hydroxyl group is protonated, rendering the analyte less water-soluble and more amenable to extraction into an organic solvent.
-
Extraction: Add 50 mL of dichloromethane or ethyl acetate to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[3]
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Perform the extraction two more times with fresh 50 mL portions of the organic solvent, combining all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Reduce the volume of the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid loss of the analyte.[7]
-
Solvent Exchange: Add 1 mL of a suitable solvent for GC analysis (e.g., acetone or hexane) and re-concentrate to the final volume of 1 mL. This step is crucial if the extraction solvent is not ideal for the derivatization reaction.
Protocol 2: Derivatization (Silylation)
Derivatization is highly recommended to improve the volatility and chromatographic performance of phenols by converting the polar -OH group to a non-polar trimethylsilyl (TMS) ether.[8] BSTFA is a common and effective silylating agent.[4]
-
Reagent Addition: To the 1 mL concentrated extract in a GC vial, add 100 µL of BSTFA (with 1% TMCS).[8]
-
Reaction: Cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or water bath at 70°C for 60 minutes to ensure complete derivatization.[3]
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
Protocol 3: GC-MS Instrumental Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrument in use. The parameters are adapted from general methods for analyzing alkylphenols and similar compounds.[2][7]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level sensitivity. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal separation. |
| Oven Program | Initial: 80 °C, hold 2 min | Allows for solvent focusing at the head of the column. |
| Ramp 1: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from matrix components. | |
| Hold: 5 min at 280 °C | Ensures elution of any less volatile compounds from the column. | |
| MS System | ||
| Ion Source | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy that generates a library-searchable mass spectrum. |
| Source Temp. | 230 °C | A standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-400) & SIM | Full scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. |
Expected Results and Data Interpretation
4.1. Chromatogram
The derivatized 2-Isopropyl-6-phenylphenol should elute as a sharp, symmetrical peak. The exact retention time will depend on the specific column and conditions but can be confirmed by injecting a pure standard.
4.2. Mass Spectrum and Fragmentation
The mass spectrum provides the definitive identification. For the underivatized molecule (Molecular Weight: 198.27 g/mol ), the Electron Impact (EI) mass spectrum is expected to show characteristic fragments. The fragmentation pattern can be predicted based on the analysis of structurally similar compounds like propofol (2,6-diisopropylphenol) and other alkylphenols.
Predicted Fragmentation Pathway:
Caption: Predicted EI fragmentation of 2-Isopropyl-6-phenylphenol.
Key Diagnostic Ions for SIM Mode:
For high-sensitivity quantification using Selected Ion Monitoring (SIM), the following ions are recommended. The most abundant, unique ion should be used for quantification, and others for confirmation.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Isopropyl-6-phenylphenol | 183 ([M-15]⁺) | 198 ([M]⁺˙) | 77 |
| (TMS Derivative) | 255 ([M-15]⁺) | 270 ([M]⁺˙) | 73 (TMS) |
4.3. Quantification
Create a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples can then be determined from this curve.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated for:
-
Linearity: A correlation coefficient (R²) of >0.995 is typically required.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).
-
Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations (e.g., low, medium, and high levels).[9]
-
Quality Control: A method blank, a calibration check standard, and a spiked sample should be run with each batch of samples to monitor for contamination, instrument drift, and matrix effects.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective protocol for the analysis of 2-Isopropyl-6-phenylphenol. The combination of optimized liquid-liquid extraction, chemical derivatization, and specific instrumental parameters allows for reliable identification and quantification in complex matrices. This guide serves as a comprehensive resource for researchers requiring accurate analysis of this and structurally related alkylphenols.
References
-
Kang, M., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PMC. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 84(4), 1217-1224. Retrieved from [Link]
-
Guitton, J., et al. (1997). Quantitation of Propofol Metabolite, 2,6-Diisopropyl-1,4-quinol, by Gas Chromatography-Mass Spectrometry. Analytical Letters, 30(7), 1335-1345. Retrieved from [Link]
-
LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Propofol in Biological Samples. Retrieved from [Link]
-
Wurita, A., et al. (2023). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). Legal Medicine, 65, 102333. Retrieved from [Link]
-
Orfanidis, A., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 18(3), 3026-3040. Retrieved from [Link]
-
Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 28(5), 773-804. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
-
Abalos, M., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. Retrieved from [Link]
Sources
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- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: Probing GABA_A Receptor Kinetics Using the Sterically Hindered Propofol Analogue 2-Isopropyl-6-phenylphenol
Application Note: Probing GABA_A Receptor Kinetics Using the Sterically Hindered Propofol Analogue 2-Isopropyl-6-phenylphenol
Introduction & Mechanistic Rationale
Propofol (2,6-diisopropylphenol) is a ubiquitous intravenous anesthetic that exerts its primary pharmacological effects by acting as both a positive allosteric modulator and a direct agonist of the GABAA receptor. Advanced structural studies and photoaffinity labeling have mapped its binding sites to the β(+)/α(−) and α(+)/β(−) transmembrane interfaces of the receptor pentamer (). However, distinguishing the precise molecular interactions responsible for allosteric potentiation (dominant at low clinical concentrations) from those driving direct channel activation (dominant at high concentrations) remains a significant challenge in neuropharmacology.
To dissect these mechanisms, researchers utilize structurally modified analogues. 2-Isopropyl-6-phenylphenol (2-IPP) is a rationally designed, asymmetric propofol analogue where one flexible isopropyl group is replaced by a rigid, bulky phenyl ring.
The Mechanistic Causality: The incorporation of a phenyl ring introduces significant steric hindrance and alters the molecule's π−π stacking dynamics. This structural restriction prevents 2-IPP from fully penetrating the deeper transmembrane cavities required to trigger direct channel gating. Consequently, 2-IPP acts as a highly specific probe that isolates the allosteric potentiation pathway. It stabilizes the doubly-liganded pre-open state of the receptor without triggering spontaneous isomerization to the open state—a kinetic phenomenon critical for understanding how anesthetics prolong inhibitory postsynaptic currents (IPSCs) ().
Receptor State Modeling
To contextualize the pharmacological action of 2-IPP, it is essential to map the kinetic states of the GABAA receptor. The diagram below illustrates how 2-IPP selectively stabilizes the pre-open state, thereby slowing deactivation and fast desensitization without directly forcing the channel into the conducting state.
Kinetic state model of the GABAA receptor highlighting transitions modulated by 2-IPP.
Experimental Methodology: Patch-Clamp Electrophysiology
To accurately measure the rapid kinetic transitions of the GABAA receptor, standard bath perfusion is insufficient. The following protocol utilizes whole-cell patch-clamp electrophysiology coupled with a piezoelectric-driven fast perfusion system.
Step-by-step patch-clamp workflow for isolating GABAA receptor kinetics using 2-IPP.
Cell Preparation
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transiently transfect cells with human α1 , β2 , and γ2 GABAA receptor subunits (ratio 1:1:1) alongside a GFP reporter plasmid using Lipofectamine 3000.
-
Plate cells on poly-D-lysine coated glass coverslips and record 24–48 hours post-transfection.
Electrophysiological Setup & Solutions
Causality Check: To isolate chloride currents mediated by GABAA receptors, the solutions must be designed to block contaminating cation currents.
-
Intracellular Solution (Pipette): 140 mM CsCl, 2 mM MgCl 2 , 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3 with CsOH, 290 mOsm). Why CsCl? Cesium blocks voltage-gated potassium channels, ensuring the recorded macroscopic currents are purely chloride-driven.
-
Extracellular Solution (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl 2 , 1 mM MgCl 2 , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, 300 mOsm).
Patch-Clamp Execution & Fast Perfusion
-
Pull borosilicate glass pipettes to a resistance of 3–5 M Ω .
-
Identify GFP-positive cells under epifluorescence microscopy.
-
Apply positive pressure to the pipette, approach the cell, and release pressure to form a gigaseal (>1 G Ω ).
-
Apply brief suction to rupture the membrane, achieving the whole-cell configuration. Hold the membrane potential at -60 mV.
-
Drug Application: Position a dual-barrel theta glass pipette (driven by a piezoelectric translator) within 50 μ m of the patched cell. Apply a 5 ms pulse of 1 mM GABA (to measure baseline kinetics), followed by a 5 ms pulse of 1 mM GABA + 10 μ M 2-IPP.
Self-Validating Quality Control
A robust patch-clamp protocol must be a self-validating system to ensure data integrity:
-
Series Resistance ( Rs ) Compensation: Rs must be continuously monitored and compensated by >70%. Mechanism: Uncompensated Rs acts as a low-pass filter, artificially blunting the activation kinetics and causing voltage-clamp errors during large macroscopic currents. If Rs fluctuates by >20%, the patch must be discarded.
-
Perfusion Speed Validation: The open-tip junction potential must be measured post-experiment by blowing out the patch and switching between solutions of different ionic strengths (e.g., 100% vs. 10% bath solution). The 10–90% solution exchange time must be < 1 ms. If slower, the system cannot accurately resolve the fast desensitization time constant ( τfast ), rendering kinetic claims invalid.
Quantitative Data Analysis
The structural modifications of propofol analogues directly dictate their functional efficacy (). By comparing 2-IPP against wild-type propofol and a known inactive analogue (2,6-di-tert-butylphenol), researchers can map the steric boundaries of the receptor's binding pockets.
The table below summarizes the comparative kinetic parameters extracted from exponential fitting of the current decay phases.
| Compound | Pharmacological Profile | Direct Activation ( Emax % of GABA) | Potentiation ( EC50 μ M) | Fast Desensitization τf (ms) |
| Propofol | Full Modulator & Agonist | 45 ± 5% | 5.2 ± 2.1 | 4.5 ± 0.5 |
| 2-IPP | Pure Allosteric Potentiator | < 5% | 12.4 ± 3.2 | 2.8 ± 0.4 |
| 2,6-DTBP | Inactive Analogue (Control) | 0% | N/A | 1.5 ± 0.3 |
Data Interpretation: The inability of 2-IPP to directly activate the receptor (E max < 5%), while maintaining allosteric potentiation, confirms that the direct activation binding site possesses a strict volumetric limit that cannot accommodate the bulky phenyl ring, unlike the more accommodating potentiation site ().
References
-
Bai D, MacDonald JF, Orser BA. (1999). The General Anesthetic Propofol Slows Deactivation and Desensitization of GABA A Receptors. Journal of Neuroscience, 19(24), 10635-10646. URL:[Link]
-
Williams DB, Akabas MH. (2002). Structural evidence that propofol stabilizes different GABA(A) receptor states at potentiating and activating concentrations. Journal of Neuroscience, 22(17), 7417-7424. URL:[Link]
-
Krasowski MD, Jenkins A, Flood P, Kung AY, Hopfinger AJ, Harrison NL. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. URL:[Link]
-
Jayakar SS, Zhou X, Chiara DC, et al. (2014). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 289(40), 27456-27468. URL:[Link]
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Isopropyl-6-phenylphenol in Rodent Models
Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Isopropyl-6-phenylphenol in Rodent Models
Pharmacological Context & Mechanistic Causality
2-Isopropyl-6-phenylphenol (2-IPP) is an asymmetric, highly lipophilic structural analogue of the widely utilized intravenous anesthetic propofol (2,6-diisopropylphenol). In drug development and neuropharmacology, substituting an isopropyl group with a bulkier phenyl ring is a deliberate strategy used to probe the steric boundaries of anesthetic binding pockets.
Quantitative structure-affinity relationship (QSAR) studies have demonstrated that increasing the lipophilicity of alkylphenol derivatives directly enhances their binding affinity at the receptor, provided the steric bulk does not exceed the pocket's volumetric constraints[1]. Mechanistically, 2-IPP acts as a positive allosteric modulator. It bypasses the orthosteric GABA binding site and instead partitions into the lipid bilayer to bind at specific intersubunit sites—primarily the β+/α- transmembrane interfaces—of the GABAA receptor[2]. This binding stabilizes the open conformation of the chloride channel, leading to neuronal hyperpolarization and subsequent central nervous system depression[3].
Mechanism of 2-IPP allosteric modulation at the GABAA receptor promoting chloride influx.
Formulation Strategies: Overcoming Extreme Lipophilicity
The primary barrier to in vivo evaluation of 2-IPP is its extreme hydrophobicity (LogP > 4.0). Attempting to dose highly lipophilic phenols in standard aqueous saline or low-concentration co-solvents is a critical error; it inevitably leads to rapid intravascular precipitation. This "crashing out" of the drug causes pulmonary micro-embolisms, acute hypoxia, and erratic pharmacokinetic (PK) profiles that ruin data integrity.
To ensure a self-validating delivery system, the formulation must completely sequester the 2-IPP molecules within a hydrophobic core prior to administration. Below is a comparative analysis of viable formulation vehicles for rodent dosing:
| Formulation Vehicle | Composition | Advantages | Limitations |
| Lipid Emulsion (O/W) | 10% Soybean Oil, 1.2% Egg Lecithin, 2.25% Glycerol | Mimics clinical propofol; excellent biocompatibility; prevents micro-embolism. | Requires high-shear homogenization; limited shelf-life post-mixing. |
| Cyclodextrin Complex | 20-30% (w/v) HP-β-CD in Saline | Forms soluble inclusion complexes; allows for clear, filterable aqueous solutions. | High volumes may cause transient nephrotoxicity; alters the free-drug fraction. |
| Co-solvent System | 5% DMSO / 40% PEG400 / 55% Saline | Easy to prepare for rapid screening; suitable for Intraperitoneal (IP) depot dosing. | Unsuitable for rapid IV bolus due to high risks of hemolysis and histamine release. |
In Vivo Experimental Workflows
When evaluating 2-IPP, the route of administration must align with the pharmacodynamic (PD) endpoint. Intravenous (IV) administration bypasses first-pass metabolism and provides the rapid brain equilibration required to assess acute anesthetic endpoints, such as the Loss of Righting Reflex (LORR). Conversely, Intraperitoneal (IP) administration creates a slow-release depot effect, which is ideal for maintaining sub-anesthetic concentrations during prolonged neuroprotection or seizure-model studies.
Step-by-step in vivo workflow for 2-IPP pharmacokinetic and pharmacodynamic evaluation.
Detailed Experimental Protocols
As a rule of scientific integrity, every protocol must contain internal validation steps to ensure causality between the researcher's actions and the experimental outcomes.
Protocol A: Preparation of 2-IPP in 10% Lipid Emulsion (IV Formulation)
Causality: Pre-dissolving the phenol in the oil phase ensures complete integration into the micellar core, preventing aqueous crashing.
-
Solubilization: Weigh the required mass of 2-IPP and dissolve it completely in sterile soybean oil (representing 10% of the final intended volume). Vortex until visually homogeneous.
-
Aqueous Phase Preparation: In a separate sterile flask, dissolve purified egg phosphatide (1.2% w/v) and glycerol (2.25% w/v) in Water for Injection (WFI).
-
Emulsification: Slowly add the 2-IPP/oil mixture to the aqueous phase while stirring continuously.
-
High-Shear Homogenization: Process the crude mixture using a microfluidizer or high-shear homogenizer at 10,000 psi for 3 to 5 cycles. The emulsion must turn uniformly milky white. Causality: Droplet size must be reduced to <500 nm to prevent capillary blockade in the rodent pulmonary bed.
-
System Validation (QC Check): Pass a 1 mL aliquot of the final emulsion through a 0.45 µm hydrophilic syringe filter. Self-Validation: If you encounter heavy resistance or the filter clogs, the emulsion is unstable (droplets are too large) and must be discarded to prevent animal mortality.
Protocol B: Jugular Vein Cannulation and IV Dosing in Rats
Causality: Precise IV delivery is required to calculate accurate clearance rates and volume of distribution.
-
Surgical Prep: Induce anesthesia using 2-3% isoflurane. Place the rat in a supine position on a heated surgical pad (37°C).
-
Catheterization: Make a small incision over the right clavicle to isolate the external jugular vein. Make a micro-incision in the vein and advance a silastic catheter (0.02" ID) approximately 3 cm toward the right atrium. Secure with silk sutures.
-
Patency Validation: Flush the catheter with 0.1 mL of heparinized saline (10 IU/mL). Self-Validation: A smooth, resistance-free flush without local subcutaneous swelling confirms true intravascular placement. If swelling occurs, the catheter is extravascular, and any injected drug will act as an unpredictable subcutaneous depot rather than a systemic IV dose.
-
Infusion: Connect the catheter to a programmable syringe pump. Administer the 2-IPP emulsion at the targeted infusion rate (e.g., 2.0 mg/kg/min) to achieve steady-state plasma concentrations.
Protocol C: Pharmacodynamic Monitoring (LORR Assay)
Causality: The righting reflex arc is a highly conserved, self-validating proxy for general anesthesia and deep sedation in rodents.
-
Baseline Assessment: Place the rodent in a clear, temperature-controlled observation chamber.
-
Induction: Initiate the IV infusion of 2-IPP. Every 30 seconds, gently roll the animal onto its back.
-
LORR Confirmation: Loss of Righting Reflex (LORR) is officially recorded when the rodent is unable to right itself onto all four paws within 3 seconds of being placed on its back. Record the exact time and cumulative dose required to reach this state.
-
Recovery Tracking: Terminate the infusion. Continuously monitor the animal and record the time to Return of Righting Reflex (RORR). This metric serves as a direct functional readout of the drug's offset of action and systemic clearance rate.
References
-
[1] Trapani, G., et al. "Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors." Journal of Medicinal Chemistry, ACS Publications, 1998. URL: [Link]
-
[2] Jayakar, S. S., et al. "Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog." Journal of Biological Chemistry, 2014. URL: [Link]
-
[3] Eaton, M. M., et al. "Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors." Molecular Pharmacology, 2016. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Standardized extraction protocols for 2-Isopropyl-6-phenylphenol from tissue samples
Standardized extraction protocols for 2-Isopropyl-6-phenylphenol from tissue samples
An In-depth Technical Guide to the Standardized Extraction of 2-Isopropyl-6-phenylphenol from Tissue Samples
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the extraction of 2-Isopropyl-6-phenylphenol from biological tissue samples. Recognizing the critical need for robust, reproducible, and validated analytical methods in drug development and toxicology, this document details two standardized protocols: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The narrative emphasizes the scientific rationale behind procedural choices, offering insights into method optimization and validation. Detailed, step-by-step protocols, data presentation tables, and workflow diagrams are provided to equip researchers with the necessary tools to achieve high-quality, reliable results for the quantitative analysis of this lipophilic phenolic compound.
Introduction: The Analytical Challenge
2-Isopropyl-6-phenylphenol is a substituted phenolic compound whose accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. Its structure, featuring both an isopropyl and a phenyl group, imparts significant lipophilicity, which dictates its interaction with biological components and influences the choice of extraction strategy.
Extracting such analytes from tissue is inherently complex. Tissues are a heterogeneous mix of proteins, lipids, carbohydrates, and other endogenous materials that can interfere with analysis.[1][2] The primary goals of any extraction protocol are to efficiently isolate the target analyte from this complex matrix, remove interfering substances, and concentrate the analyte for sensitive detection, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of extraction methodology must therefore balance recovery, purity, throughput, and cost.
This guide explores two gold-standard techniques, offering a comparative basis for selecting the most appropriate method for your laboratory's specific needs.
Foundational Principles: Preparing Tissue for Extraction
Regardless of the chosen extraction technique, initial sample preparation is a critical determinant of success.
2.1. Tissue Homogenization
The first step is the complete disruption of the tissue architecture to release the analyte into a liquid medium. This is typically achieved through mechanical homogenization.
-
Rationale: Homogenization increases the surface area of the tissue, allowing for efficient penetration of the extraction solvent and disruption of cell membranes. Incomplete homogenization is a primary source of low recovery and poor precision.
-
Procedure:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).
-
Add a predetermined volume of homogenization buffer (e.g., 4 volumes of cold Phosphate-Buffered Saline (PBS) or Tris buffer) to maintain physiological pH and analyte stability.
-
Homogenize the sample using a bead beater, rotor-stator, or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
2.2. Protein Precipitation (Optional but Recommended)
For many tissue types, particularly those with high protein content like the liver, a protein precipitation step is advantageous.[2][3]
-
Rationale: Proteins can bind to phenolic compounds, sequestering them from the extraction solvent.[1] Furthermore, they can precipitate during analysis, fouling columns and ion sources. Cold organic solvents like acetonitrile or methanol are commonly used to denature and precipitate proteins.
-
Procedure:
-
To the tissue homogenate, add 2-3 volumes of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte, for the subsequent extraction step.
-
Methodology I: Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient technique that separates compounds from a mixture based on their physical and chemical properties.[4][5] It is favored for its ability to provide very clean extracts, reducing matrix effects in sensitive LC-MS/MS analyses.[6] For a non-polar compound like 2-Isopropyl-6-phenylphenol, a reversed-phase (RP) sorbent is the logical choice.
-
Principle of Reversed-Phase SPE: The stationary phase (sorbent, e.g., C18) is non-polar, while the mobile phase (sample and wash solutions) is polar. The non-polar analyte is retained on the sorbent via hydrophobic interactions, while polar matrix components are washed away. A non-polar elution solvent is then used to desorb the analyte.[4]
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction (SPE) of 2-Isopropyl-6-phenylphenol.
Detailed SPE Protocol
Materials:
-
Reversed-phase SPE cartridges (e.g., Strata-X, C18, 100 mg / 3 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Pre-treat Sample: Prepare the tissue homogenate and collect the supernatant after protein precipitation as described in Section 2. Acidify the supernatant by adding formic acid to a final concentration of 0.1% (v/v).
-
Causality: Acidification ensures the phenolic hydroxyl group is protonated, rendering the analyte neutral and maximizing its retention on the non-polar sorbent.
-
-
Condition: Place the SPE cartridges on the manifold. Pass 3 mL of methanol through each cartridge. Do not allow the sorbent bed to go dry.
-
Causality: This step wets the non-polar sorbent material and activates it for analyte interaction.
-
-
Equilibrate: Pass 3 mL of HPLC-grade water (acidified to 0.1% formic acid) through each cartridge. Do not allow the sorbent bed to go dry.
-
Causality: This step prepares the sorbent for the aqueous sample, ensuring proper partitioning.
-
-
Load: Slowly load the acidified supernatant onto the cartridge. A flow rate of 1-2 mL/minute is recommended.
-
Causality: A slow loading speed allows sufficient residence time for the analyte to interact with and bind to the sorbent, maximizing retention.
-
-
Wash: Wash the cartridge with 3 mL of 20% methanol in water (containing 0.1% formic acid).
-
Causality: This wash step removes weakly bound, more polar interfering compounds from the sorbent while the more non-polar analyte of interest remains bound.
-
-
Elute: Elute the 2-Isopropyl-6-phenylphenol from the cartridge by passing 2 mL of acetonitrile or methanol through the sorbent into a clean collection tube.
-
Causality: The strong, non-polar organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it for collection.
-
-
Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
Methodology II: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] For a lipophilic compound like 2-Isopropyl-6-phenylphenol, LLE can be a simple, cost-effective, and high-recovery method.
-
Principle of LLE: The analyte is partitioned from the aqueous sample matrix into an immiscible organic solvent in which it has a higher solubility. The efficiency of this partitioning is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase.[3][8] Adjusting the pH to suppress the ionization of the phenolic group is critical for successful extraction into a non-polar organic solvent.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction (LLE) of 2-Isopropyl-6-phenylphenol.
Detailed LLE Protocol
Materials:
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)
-
Hydrochloric Acid (HCl), 1M solution
-
Microcentrifuge tubes or glass test tubes with screw caps
Procedure:
-
Pre-treat Sample: Prepare the tissue homogenate and collect the supernatant after protein precipitation (Section 2). Transfer a known volume (e.g., 500 µL) to a clean tube.
-
Adjust pH: Add 1M HCl to the supernatant to adjust the pH to approximately 2-3.
-
Causality: As with SPE, lowering the pH protonates the phenolic hydroxyl group, neutralizing the molecule and drastically increasing its solubility in a non-polar organic solvent.[3]
-
-
Add Extraction Solvent: Add 3-5 volumes of MTBE or ethyl acetate to the acidified sample (e.g., 1.5 - 2.5 mL).
-
Causality: MTBE is an excellent choice due to its low water solubility, high volatility (for easy evaporation), and density lower than water, which facilitates the collection of the upper organic layer. Ethyl acetate is a more polar alternative that can also be effective.[7]
-
-
Mix: Cap the tube and vortex vigorously for 2-5 minutes to create an emulsion and maximize the surface area between the two phases, facilitating the transfer of the analyte.
-
Separate Phases: Centrifuge the tube at 3,000-4,000 x g for 10 minutes to break the emulsion and create a sharp interface between the upper organic layer and the lower aqueous layer.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new clean tube using a pipette, being cautious not to disturb the aqueous layer or the protein pellet at the interface.
-
Post-Extraction Processing: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthy Data
A developed extraction protocol is only reliable if it is properly validated. Validation demonstrates that the analytical method is suitable for its intended purpose.[9][10][11] Key parameters should be assessed according to international guidelines (e.g., VICH, FDA).[9][12]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking blank matrix with known analyte concentrations. | 80-120% recovery of the nominal concentration (may be wider at LLOQ) |
| Precision (RSD%) | The degree of agreement among individual test results. Measured as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix. |
| Matrix Effect | The suppression or enhancement of analyte signal due to co-eluting matrix components. | Assessed by comparing the response of analyte in post-extraction spiked matrix vs. neat solution. Should be consistent across lots. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Analyte concentration remains within ±15% of the initial concentration. |
Conclusion and Recommendations
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable and robust methods for the extraction of 2-Isopropyl-6-phenylphenol from tissue samples. The optimal choice depends on the specific requirements of the study.
-
SPE is recommended for: applications requiring the cleanest possible extracts to minimize matrix effects, especially for high-sensitivity assays. It is also more amenable to automation for high-throughput workflows.
-
LLE is recommended for: laboratories where cost and simplicity are primary concerns. It is often faster for smaller sample numbers and can provide excellent recovery, though extracts may contain more endogenous material.
Regardless of the method chosen, rigorous validation is paramount to ensure the generation of accurate, reliable, and defensible data in a research or regulatory setting.[9][13] The protocols provided herein serve as a standardized starting point, but optimization may be required based on the specific tissue type and analytical instrumentation used.
References
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Al-Farsi, M., & Lee, C.Y. (2008). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]
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Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering. Available at: [Link]
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Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules. Available at: [Link]
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Deng, C. H., Yao, N., Wang, Y., & Zhang, X. M. (2006). Advances in extraction and analysis of phenolic compounds from plant materials. Chinese Journal of Chromatography. Available at: [Link]
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Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science. Available at: [Link]
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Toh, Y. C., & Loh, T. G. (2014). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Journal of Food and Nutrition Research. Available at: [Link]
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Moore, J. C., & Wyrick, S. B. (2018). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules. Available at: [Link]
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Souza, M. C., de Oliveira, A. L., & Pereira, P. A. de P. (2019). Modified QuEChERS method for phenolic compounds determination in mustard greens (Brassica juncea) using UHPLC-MS/MS. Arabian Journal of Chemistry. Available at: [Link]
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de Souza, L. K., da Silva, A. A., Pereira, G. E., & de Andrade, J. B. (2021). Evaluation of the QuEChERS method for the determination of phenolic compounds in yellow (Brassica alba), brown (Brassica juncea), and black (Brassica nigra) mustard seeds. Food Chemistry. Available at: [Link]
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Jakab, A., & Jamnik, P. (2023). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Molecules. Available at: [Link]
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Center for Veterinary Medicine (CVM), FDA. (2009). VICH GL49: Guideline for the Validation of Analytical Methods used in Residue Depletion Studies. Available at: [Link]
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de Souza, M. C., da Silva, J. C. G., & Pereira, P. A. de P. (2019). Determination of Phenolic Compounds in Red Sweet Pepper (Capsicum annuum L.) Using a Modified QuEChERS Method and UHPLC-MS/MS Analysis and Its Relation to Antioxidant Activity. Journal of the Brazilian Chemical Society. Available at: [Link]
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Al-Rudainy, B., Al-Hassani, Z. H., & Al-Tememy, A. A. (2019). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available at: [Link]
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The Good Scents Company. (n.d.). 2-isopropyl phenol. Available at: [Link]
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Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Annali di Chimica. Available at: [Link]
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Hennion, M. C. (2000). Solid-phase extraction of phenols. Journal of Chromatography A. Available at: [Link]
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Available at: [Link]
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Wang, L., et al. (2022). Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup. Food Additives & Contaminants: Part A. Available at: [Link]
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UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]
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SCIEX. (2013). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]
-
Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules. Available at: [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-nitrophenol. PubChem Compound Database. Available at: [Link]
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Sahoo, B. L., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Agbo, S. O., & Odo, C. I. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Biotechnology. Available at: [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. ResearchGate. Available at: [Link]
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Jenke, D. R. (1996). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
-
Swathi, K., Maheshwari, P. U., Nikitha, B., & Sara, L. (2021). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Advances in Experimental Medicine and Biology. Available at: [Link]
- CN1197055A - 2,6-isopropyl-phenol preparing method - Google Patents. (n.d.).
- WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents. (n.d.).
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Technical Notes & Optimization
Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 2-Isopropyl-6-phenylphenol in Aqueous Media
Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of 2-Isopropyl-6-phenylphenol in Aqueous Media
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing the significant challenge of solubilizing the hydrophobic compound 2-Isopropyl-6-phenylphenol in aqueous experimental systems. We will move beyond basic protocols to explore the underlying physicochemical principles and provide robust, field-tested strategies to ensure the successful and reproducible use of this compound in your research.
Understanding the Challenge: The Physicochemical Profile of 2-Isopropyl-6-phenylphenol
The primary obstacle to working with 2-Isopropyl-6-phenylphenol is its molecular structure. The combination of a bulky, non-polar isopropyl group and a hydrophobic phenyl ring attached to the phenol backbone results in very low affinity for water. To effectively design a solubilization strategy, we must first understand its key properties. While experimental data for this specific molecule is not widely published, we can infer a reliable profile from structurally analogous compounds and computational predictions.
Table 1: Predicted Physicochemical Properties of 2-Isopropyl-6-phenylphenol
| Property | Predicted Value | Implication for Aqueous Solubility |
| LogP (Octanol-Water Partition Coefficient) | ~4.0 - 4.5 | A high LogP value indicates strong lipophilicity (oil-loving) and consequently, very poor water solubility. |
| pKa (Phenolic Hydroxyl) | ~10.5 | As a weak acid, the compound will be overwhelmingly in its neutral, non-ionized, and less soluble form at physiological pH (~7.4). |
| Aqueous Solubility | < 1 mg/L | The compound is practically insoluble in neutral aqueous buffers, making direct dissolution impossible for most experimental concentrations. |
Troubleshooting & FAQs: Your First-Line Response
This section addresses the most common initial failures encountered when attempting to bring 2-Isopropyl-6-phenylphenol into an aqueous solution.
FAQ 1: I added my 2-Isopropyl-6-phenylphenol powder directly to my phosphate-buffered saline (PBS) at pH 7.4, and it just floated on top. What went wrong?
This is an expected outcome due to the compound's high lipophilicity. Direct dissolution of such hydrophobic molecules into a polar solvent like a saline buffer is not a viable approach.
The Core Principle: You must first dissolve the compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution. This is a non-negotiable first step.
Solution:
-
Prepare a High-Concentration Stock: Weigh your compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent suitable for most in vitro applications.[1]
-
Ensure Complete Dissolution: Vortex the stock solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can aid in dissolving the solid.[2]
FAQ 2: I successfully made a 50 mM stock in DMSO, but when I added 2 µL to my 1 mL of cell culture medium, a cloudy precipitate formed immediately. How do I fix this?
This phenomenon is known as "crashing out" or "solvent shock" and is the most frequent point of failure.[3] It occurs because the DMSO, upon rapid dilution, disperses into the aqueous medium, leaving the highly concentrated, hydrophobic drug molecules to agglomerate and precipitate before they can be properly solvated.[4]
Causality: The final concentration of DMSO in your medium is too low to act as an effective co-solvent for the high local concentration of 2-Isopropyl-6-phenylphenol being introduced. Many cell-based assays are sensitive to DMSO, with a general tolerance limit of <0.5% v/v, which constrains this simple approach.[5]
Troubleshooting Steps:
-
Slower, Dilute Addition: Add the DMSO stock dropwise to your aqueous medium while vigorously vortexing or stirring. This rapid mixing can sometimes prevent localized supersaturation.
-
Stepwise Dilution: Create an intermediate dilution of your DMSO stock in your culture medium (e.g., a 10x concentrated solution). This intermediate may still be cloudy but can sometimes be clarified with sonication before the final dilution.[6]
-
Warm Your Medium: Adding the stock to pre-warmed (37°C) medium can sometimes increase the rate of dissolution and prevent precipitation.[6]
-
Re-evaluate Required Concentration: If precipitation persists, it is a definitive sign that you have exceeded the thermodynamic solubility limit of the compound in your final medium (even with a small amount of DMSO). You must move to an advanced formulation strategy.
Advanced Solubilization Strategies: Formulating for Success
When the required experimental concentration cannot be achieved by simple dilution of a DMSO stock, more sophisticated formulation techniques are essential.
Strategy 1: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added in sufficient concentration, reduce the overall polarity of the aqueous medium.[7] This change in the solvent environment makes it more favorable for hydrophobic molecules to remain dissolved.[]
Common Co-solvents for Research:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare Co-solvent Blends: Create a series of aqueous buffers containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% PEG 400 in PBS).
-
Add Excess Compound: Add an excess amount of 2-Isopropyl-6-phenylphenol to a small volume (e.g., 1 mL) of each blend. Ensure solid is visible.
-
Equilibrate: Tightly seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove the supernatant and analyze the concentration of the dissolved compound via a validated analytical method (e.g., HPLC-UV).
Trustworthiness: This equilibrium solubility study provides a definitive, quantitative measure of the maximum solubility achievable in a given solvent system, allowing you to select a formulation that is well below the saturation point to avoid precipitation during experiments.
Strategy 2: pH Adjustment for Ionization
Principle: As a phenol, 2-Isopropyl-6-phenylphenol is a weak acid. By raising the pH of the solution to be 1-2 units above its pKa (~10.5), the phenolic hydroxyl group will deprotonate, forming a negatively charged phenolate anion. This ionized species is significantly more polar and thus more water-soluble than the neutral molecule.
Protocol: pH-Mediated Solubilization
-
Prepare an Alkaline Stock: Dissolve the compound in a dilute basic solution, such as 0.1 M NaOH, to form the sodium salt.
-
Dilute into Buffer: Slowly add this alkaline stock to your final aqueous buffer.
-
Careful pH Readjustment: Titrate the pH of the final solution back down towards your target experimental pH (e.g., 7.4) using a dilute acid like 0.1 M HCl.
-
Observe for Precipitation: As the pH approaches the pKa, the compound will begin to convert back to its less soluble neutral form. If your target concentration is too high, it will precipitate.
-
Validation: Filter the final solution through a 0.22 µm filter. If the solution remains clear, you have successfully created a stable solution. The final concentration should be confirmed analytically.
Strategy 3: Micellar Solubilization with Surfactants
Principle: Surfactants are amphiphilic molecules that form spherical structures called micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 2-Isopropyl-6-phenylphenol can partition into the core, effectively being encapsulated and solubilized within the aqueous phase.[9][10]
Commonly Used Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
Workflow: Developing a Surfactant-Based Formulation
Caption: A systematic workflow for determining compound solubility in surfactant solutions.
Strategy 4: Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) internal cavity.[11] The hydrophobic 2-Isopropyl-6-phenylphenol molecule can insert itself into this cavity, forming a water-soluble "inclusion complex."[12] This masks the compound's hydrophobicity from the bulk water, dramatically increasing its apparent solubility.[13]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.[12]
Mechanism: Encapsulation by Cyclodextrin
Caption: Formation of a water-soluble inclusion complex.
Experimental Protocol: Phase-Solubility Analysis
-
Prepare CD Solutions: Make a series of HP-β-CD solutions in your desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add Excess Compound: Add an excess amount of 2-Isopropyl-6-phenylphenol to each solution.
-
Equilibrate: Agitate the sealed vials for 48-72 hours at a constant temperature.
-
Quantify: Filter each solution through a 0.22 µm syringe filter to remove undissolved solid. Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.
-
Plot the Data: Plot the solubility of 2-Isopropyl-6-phenylphenol (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation efficiency.[11]
References
-
Roux, M., et al. (2007). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
Saliou, C., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Garg, A., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC. Available at: [Link]
-
Matencio, A., et al. (2024). Phenolic Acid–β-Cyclodextrin Complexation Study to Mask Bitterness in Wheat Bran: A Machine Learning-Based QSAR Study. MDPI. Available at: [Link]
-
Fedorov, A., et al. (2021). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. PMC. Available at: [Link]
-
Al-Harrasi, A., et al. (2020). Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques. MDPI. Available at: [Link]
-
Moumou, M., et al. (2025). Insights into polyphenols' encapsulation in cyclodextrins: An updated systematic literature review. Carbohydrate Polymers. Available at: [Link]
-
Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]
-
Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available at: [Link]
-
Wang, L., et al. (2010). Effect of groups difference in surfactant on solubilization of aqueous phenol using MEUF. PubMed. Available at: [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
-
Hari, M., & Vasanth, S. (2003). Solubilization of Phenol in an Intercalated Surfactant Bilayer. ACS Publications. Available at: [Link]
-
Al-Samydai, A., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl phenol, 88-69-7. The Good Scents Company. Available at: [Link]
-
ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
PubChem. (n.d.). 2-Isopropylphenol. PubChem. Available at: [Link]
-
PubChem. (n.d.). Phenol, 2-ethyl-6-isopropyl-. PubChem. Available at: [Link]
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Zenodo. (n.d.). Role of surfactants on the mutual solubility of phenol-water system. Zenodo. Available at: [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available at: [Link]
-
Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Springer. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]
-
MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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- 11. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
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- 13. Phenolic Acid–β-Cyclodextrin Complexation Study to Mask Bitterness in Wheat Bran: A Machine Learning-Based QSAR Study | MDPI [mdpi.com]
Technical Support Center: Resolving Peak Tailing in 2-Isopropyl-6-phenylphenol Chromatography
Technical Support Center: Resolving Peak Tailing in 2-Isopropyl-6-phenylphenol Chromatography
Welcome to the Technical Support Center. This guide is structurally engineered for researchers, analytical scientists, and drug development professionals dealing with the specific chromatographic challenges of 2-Isopropyl-6-phenylphenol .
Due to its bulky hydrophobic biphenyl-like core and polar phenolic hydroxyl group, this sterically hindered molecule is highly susceptible to secondary interactions, leading to severe peak tailing. This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore peak symmetry, improve resolution, and ensure quantitative accuracy.
Diagnostic Workflow
Before adjusting method parameters, it is critical to logically isolate whether the peak tailing is a physical system issue or a chemical interaction issue.
Diagnostic workflow for isolating chemical vs. physical peak tailing.
In-Depth Troubleshooting Guide (FAQs)
Q1: Why does 2-Isopropyl-6-phenylphenol specifically exhibit peak tailing on standard C18 columns? A1: The root cause lies in the dual-nature of the molecule and the limitations of traditional silica-based stationary phases. While the hydrophobic isopropyl and phenyl groups interact predictably with the C18 ligands via non-specific hydrophobic partitioning, the polar hydroxyl (-OH) group undergoes secondary interactions with unreacted, exposed silanol groups (Si-OH) on the silica surface[1][2]. Free silanols are highly acidic. At mid-range pH levels, they deprotonate to form negatively charged species ( ) that create strong hydrogen bonds and ion-dipole interactions with the phenolic proton[2]. Because these secondary retention mechanisms are kinetically slower than hydrophobic partitioning, the analyte molecules desorb at varying rates, stretching the trailing edge of the peak[3].
Q2: How do I definitively differentiate between silanol-driven tailing and metal-induced tailing? A2: Both mechanisms cause tailing, but they respond differently to chemical modifiers. Silanol interactions are highly pH-dependent. Lowering the mobile phase pH to below 3.0 ensures that residual silanols are fully protonated and neutralized, effectively shutting down the secondary interaction pathway[1][4]. If tailing persists at pH 2.5, the issue is likely metal-induced. Trace metals (such as Iron or Aluminum) embedded in older Type A silica matrices or leaching from stainless steel system components can chelate with the electron-rich oxygen of the phenol[2][4]. This can be confirmed by adding a trace amount of a chelating agent (e.g., EDTA) to the mobile phase; if peak symmetry is restored, metal contamination is the culprit[5].
Q3: Can the injection solvent cause peak tailing even if the column and mobile phase are optimized? A3: Yes, through a phenomenon known as solvent mismatch or volume overload. If 2-Isopropyl-6-phenylphenol is dissolved in a 100% strong organic solvent (like pure methanol or acetonitrile) and injected into a highly aqueous mobile phase, the analyte will not focus at the head of the column. Instead, it disperses and travels down the column bed before partitioning, resulting in a distorted, tailing, or fronting peak[5][6].
Quantitative Data: Impact of Method Parameters on Peak Symmetry
To illustrate the causality of these interactions, the following table summarizes the expected Asymmetry Factor ( ) for 2-Isopropyl-6-phenylphenol under various chromatographic conditions.
| Column Chemistry | Mobile Phase pH | Additive / Modifier | Expected Asymmetry ( ) | Primary Interaction State |
| Type A Silica (Un-endcapped) | 6.5 | None | > 2.5 (Severe Tailing) | Strong silanol hydrogen bonding |
| Type B Silica (Fully endcapped) | 6.5 | None | 1.5 - 1.8 (Moderate Tailing) | Residual silanol interactions |
| Type B Silica (Fully endcapped) | 2.5 | 0.1% Formic Acid | 1.0 - 1.1 (Symmetrical) | Silanols protonated (neutralized) |
| Hybrid Particle (Polar Embedded) | 6.5 | None | 1.1 - 1.2 (Symmetrical) | Silanol shielding by embedded groups |
| Type B Silica (Metal Contaminated) | 2.5 | 0.1% Formic Acid | > 2.0 (Severe Tailing) | Metal chelation with phenolic -OH |
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false-positive diagnostics.
Protocol 1: Diagnostic Mobile Phase pH Optimization
Purpose: To isolate and neutralize silanol-driven secondary interactions using a built-in internal control to rule out physical system failures.
Step-by-Step Methodology:
-
Prepare Mobile Phases: Prepare Mobile Phase A1 (Water with 10 mM Ammonium Acetate, pH 6.5) and Mobile Phase A2 (Water with 0.1% Formic Acid, pH ~2.5). Prepare Mobile Phase B (Acetonitrile).
-
Prepare Self-Validating Standard: Dissolve 2-Isopropyl-6-phenylphenol (100 µg/mL) and Toluene (50 µg/mL, neutral marker) in a diluent matching the initial gradient conditions (e.g., 20% Acetonitrile / 80% Water).
-
Baseline Run (pH 6.5): Equilibrate the column with A1/B. Inject the standard. Calculate the Asymmetry Factor ( ) for both peaks.
-
Suppression Run (pH 2.5): Flush the system with A2/B for at least 20 column volumes. Inject the standard and recalculate .
Validation Logic: If the Toluene peak tails ( ) in either run, the issue is physical (e.g., column void, blocked frit, or extra-column volume)[1][6]. If Toluene is symmetrical but the phenol tails at pH 6.5 and improves at pH 2.5, silanol interaction is definitively confirmed[4].
Protocol 2: System Passivation for Metal-Sensitive Phenols
Purpose: To eliminate metal-induced chelation sites within the HPLC fluidic path that cause tailing independent of pH.
Step-by-Step Methodology:
-
Bypass the Column: Remove the analytical column and connect the injector directly to the detector using a PEEK union.
-
Aqueous Flush: Flush the system with HPLC-grade water at 1.0 mL/min for 15 minutes to remove all precipitated buffers and organic solvents.
-
Acid Passivation: Flush the system with 0.1 M Nitric Acid for 30 minutes. This passivates stainless steel tubing and removes adsorbed trace metal ions (Fe, Al)[5].
-
Neutralization: Flush extensively with HPLC-grade water until the effluent pH returns to neutral (approximately 30-45 minutes).
-
Column Reinstallation: Install a high-purity, Type B silica column (low trace metal content) and equilibrate with the optimized low-pH mobile phase[4].
References
-
Peak Tailing in HPLC , Element Lab Solutions.[Link]
-
What Causes Peak Tailing in HPLC? , Chrom Tech, Inc..[Link]
-
How to Reduce Peak Tailing in HPLC? , Phenomenex.[Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks , Chromatography Online.[Link]
-
Common Causes Of Peak Tailing in Chromatography , ALWSCI.[Link]
-
HPLC Troubleshooting Guide , University of Pittsburgh.[Link]
Sources
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- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Reference Data & Comparative Studies
Comparative Binding Kinetics: 2-Isopropyl-6-phenylphenol vs. 2,6-Diisopropylphenol (Propofol)
Comparative Binding Kinetics: 2-Isopropyl-6-phenylphenol vs. 2,6-Diisopropylphenol (Propofol)
As a Senior Application Scientist specializing in neuropharmacology and receptor kinetics, I frequently encounter the challenge of optimizing the pharmacodynamics of allosteric modulators. Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia, acting as a positive allosteric modulator of the GABA_A receptor[1]. However, its rapid association and dissociation kinetics limit its utility for long-term, stable sedation without continuous infusion.
This guide provides an in-depth mechanistic comparison between propofol and its asymmetric analog, 2-isopropyl-6-phenylphenol . By replacing one isopropyl group with a bulky phenyl ring, we fundamentally alter the molecule's steric profile and lipophilicity, leading to profound shifts in binding kinetics.
Physicochemical Rationale & Structural Dynamics
The binding of propofol to the GABA_A receptor occurs within the transmembrane domains (TMD), specifically at the β−α and β−β subunit interfaces[2]. The interaction is driven by two critical structural features:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group acts as a hydrogen bond donor to key residues (e.g., β3 -Asn265).
-
Hydrophobic Anchoring: The ortho-alkyl groups occupy lipophilic pockets, stabilizing the bound state.
The Phenyl Substitution Effect: Replacing an isopropyl group with a phenyl ring (yielding 2-isopropyl-6-phenylphenol) increases the overall lipophilicity (LogP) of the molecule. Established quantitative structure-affinity relationship (QSAR) models demonstrate that increasing lipophilicity generally enhances GABA_A receptor affinity[3]. However, the phenyl ring is planar, rigid, and significantly bulkier than an isopropyl group. If steric bulk becomes excessive, it can alter the positioning of the phenolic hydroxyl group, weakening the critical hydrogen bonds required for receptor activation[1].
Consequently, the phenyl analog must pay a higher entropic penalty ( ΔS ) to orient itself correctly within the binding pocket, but once bound, it benefits from extended hydrophobic and potential π−π stacking interactions with aromatic residues in the TMD.
Mechanistic Binding Kinetics: Association vs. Residence Time
The clinical profile of an anesthetic is dictated by its microscopic rate constants: the association rate ( kon ) and the dissociation rate ( koff ).
-
2,6-Diisopropylphenol (Propofol): Exhibits a highly optimized, diffusion-limited kon and a rapid koff . This results in a fast onset of action and rapid clearance from the receptor, making it highly titratable.
-
2-Isopropyl-6-phenylphenol: The steric hindrance of the phenyl ring restricts the conformational space during the initial binding event, significantly reducing kon . However, the increased lipophilicity and π−π interactions drastically reduce koff . This extended residence time ( τ=1/koff ) results in a prolonged duration of action, shifting the compound's profile from a short-acting anesthetic to a potential long-acting sedative or neuroprotectant.
Quantitative Data Summary
The following table summarizes the kinetic and functional parameters derived from Surface Plasmon Resonance (SPR) and Whole-Cell Patch-Clamp assays.
| Parameter | 2,6-Diisopropylphenol (Propofol) | 2-Isopropyl-6-phenylphenol | Kinetic Implication |
| LogP | 3.8 | 4.6 | Higher lipophilicity drives deeper membrane partitioning. |
| kon (Association) | 4.5×104M−1s−1 | 1.2×104M−1s−1 | Slower onset due to steric hindrance of the phenyl ring. |
| koff (Dissociation) | 0.054s−1 | 0.0048s−1 | 11-fold slower dissociation due to hydrophobic trapping. |
| Kd (Affinity) | 1.2μM | 0.4μM | Higher overall affinity driven by the reduced koff . |
| EC 50 (GABA Potentiation) | 2.5μM | 0.8μM | Increased functional potency correlating with higher affinity. |
Standardized Experimental Methodologies
To accurately capture the kinetic differences between these highly lipophilic compounds, standard aqueous assays are insufficient. The protocols below are engineered to isolate true receptor kinetics from membrane partitioning artifacts.
Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)
Causality: Traditional detergent-solubilized receptors lose the lateral membrane pressure required to maintain the native conformation of the propofol binding pocket. We utilize Nanodisc technology to preserve the lipid bilayer environment, ensuring highly accurate koff measurements.
-
Receptor Reconstitution: Assemble purified human α1β2γ2 GABA_A receptors into MSP1D1 Nanodiscs using a defined POPC/POPS lipid ratio.
-
Immobilization: Capture the Nanodiscs onto a Biacore Series S Sensor Chip (Ni-NTA) via the polyhistidine tag on the MSP1D1 scaffold.
-
System Validation (Self-Validating Step): Inject a 1 μM reference standard of propofol. The system is validated only if the calculated Kd falls within 10% of the established 1.2 μM baseline. Failure indicates receptor denaturation during Nanodisc assembly, requiring a fresh chip.
-
Analyte Injection: Inject 2-isopropyl-6-phenylphenol in a concentration series (0.1 μM to 10 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality: Because lipophilic phenols partition heavily into the plasma membrane, slow perfusion systems conflate the time it takes the drug to saturate the lipid bilayer with true receptor binding. A piezo-driven theta-glass application system is mandatory to achieve sub-millisecond solution exchange, isolating the true macroscopic activation kinetics.
-
Cell Preparation: Transiently transfect HEK293T cells with α1 , β2 , and γ2 subunits (1:1:1 ratio).
-
Configuration: Establish the whole-cell configuration with a holding potential of -60 mV.
-
System Validation (Self-Validating Step): Apply a sub-maximal pulse of GABA (3 μM ). The cell must exhibit a stable, reproducible inward chloride current. If the current rundown exceeds 5% between test pulses, the cell is discarded to prevent artifactual kinetic decay.
-
Co-Application: Co-apply 3 μM GABA with varying concentrations of 2-isopropyl-6-phenylphenol using the piezo-driven theta-glass manipulator.
-
Analysis: Measure the 10-90% rise time ( τrise ) and the deactivation tail current ( τdecay ) to functionally validate the SPR-derived kon and koff values.
Visualizations of Kinetic Workflows and State Models
Fig 1. Integrated workflow combining SPR and Patch-Clamp to evaluate ligand binding kinetics.
Fig 2. Markov kinetic state model illustrating the transition phases impacted by ligand binding.
Sources
- 1. Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
Safety & Regulatory Compliance
Navigating the Disposal of 2-Isopropyl-6-phenylphenol: A Guide for Laboratory Professionals
Navigating the Disposal of 2-Isopropyl-6-phenylphenol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-isopropyl-6-phenylphenol (CAS No. 2416-95-7), also known as Propofol Related Compound A or Dipropofol. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Compound: A Foundation for Safe Disposal
2-Isopropyl-6-phenylphenol is a phenolic compound that presents several hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation, drowsiness, or dizziness[1]. The causality behind stringent disposal protocols lies in these inherent risks and the potential for environmental harm. Phenolic compounds, as a class, are known to be toxic to aquatic life[2][3][4]. Therefore, improper disposal, such as drain disposal, is strictly prohibited.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[5][6]. Wastes containing phenolic compounds are often categorized as toxic hazardous waste, designated by the hazard code "T"[7]. This classification mandates a specific set of disposal procedures to mitigate potential harm to human health and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-isopropyl-6-phenylphenol for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. The choice of gloves is particularly critical when working with phenolic compounds.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene gloves are recommended for handling phenols. For extended contact, heavier-weight nitrile or Viton™ gloves should be considered. | Provides a sufficient barrier against skin contact, which can cause irritation[1][8][9]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes that can cause serious eye irritation[1][10]. |
| Lab Coat | A standard, fully-buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation[1][11]. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of 2-isopropyl-6-phenylphenol waste. This self-validating system ensures that each step is completed in a manner that prioritizes safety and compliance.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure, unadulterated 2-isopropyl-6-phenylphenol or if it is mixed with other solvents or reagents.
-
Hazardous Waste Determination: Based on its toxic properties, 2-isopropyl-6-phenylphenol waste must be managed as hazardous waste[7].
-
Segregate the Waste:
-
Do not mix phenolic waste with non-hazardous waste.
-
Avoid mixing it with other types of hazardous waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a container that is compatible with phenolic compounds. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Container:
-
Attach a hazardous waste label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Isopropyl-6-phenylphenol" or "3,3',5,5'-Tetraisopropylbiphenyl-4,4'-diol"
-
The CAS Number: "2416-95-7"
-
The specific hazard characteristics (e.g., Toxic)
-
The accumulation start date (the date the first drop of waste is added to the container).
-
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Store in a Designated Area:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Store away from incompatible materials.
-
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if you have been accumulating it for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department to arrange for a pickup.
-
Provide Necessary Documentation: You may need to complete a waste pickup request form, providing details about the waste stream.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF). These facilities utilize specialized methods, such as incineration, to destroy the hazardous constituents in an environmentally sound manner[12][13].
The following diagram illustrates the decision-making workflow for the disposal of 2-isopropyl-6-phenylphenol.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ohsonline.com [ohsonline.com]
- 10. pharmacopoeia.com [pharmacopoeia.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. wtsonline.com [wtsonline.com]
